
3-(4-Phenoxyphenyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Phenoxyphenyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a 4-phenoxyphenyl group. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals. The presence of the phenoxyphenyl group enhances the compound’s potential for diverse chemical and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenoxyphenyl)isoxazole typically involves the [3+2] cycloaddition reaction of nitrile oxides with alkynes. This reaction is catalyzed by copper (I) or ruthenium (II) catalysts. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity. Alternative methods include the use of primary nitro compounds and aldehydes or activated ketones to form isoxazole derivatives .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Phenoxyphenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydroxylated derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, hydroxylated derivatives, and phenyl-substituted compounds .
Aplicaciones Científicas De Investigación
3-(4-Phenoxyphenyl)isoxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Phenoxyphenyl)isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylisoxazole: Lacks the phenoxy group, resulting in different biological activities.
4-Phenylisoxazole: Similar structure but different substitution pattern, leading to varied chemical reactivity.
3-(4-Methoxyphenyl)isoxazole: Contains a methoxy group instead of a phenoxy group, affecting its chemical and biological properties.
Uniqueness
3-(4-Phenoxyphenyl)isoxazole is unique due to the presence of the phenoxy group, which enhances its potential for diverse interactions and applications in various fields.
Propiedades
Fórmula molecular |
C15H11NO2 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
3-(4-phenoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C15H11NO2/c1-2-4-13(5-3-1)18-14-8-6-12(7-9-14)15-10-11-17-16-15/h1-11H |
Clave InChI |
XHMKIWMCDWUPOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NOC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13976417.png)
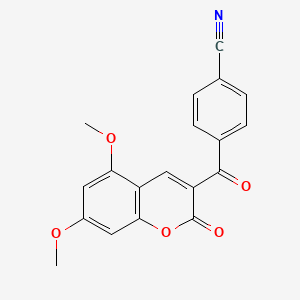
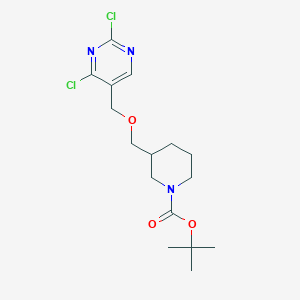
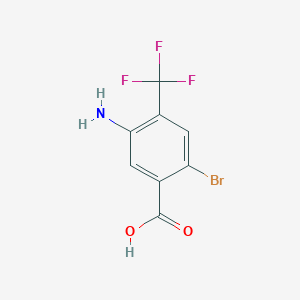

![9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine](/img/structure/B13976471.png)

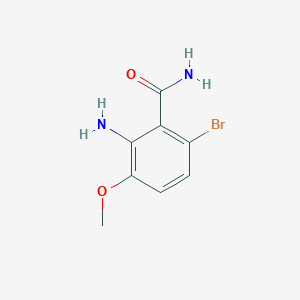
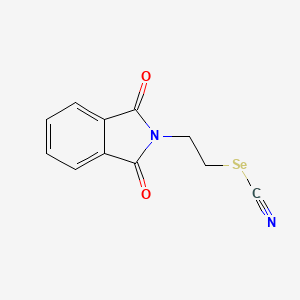

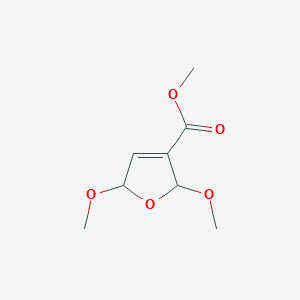
![7-Bromo-3-methylbenzo[d]isoxazole-5-carboxylic acid](/img/structure/B13976509.png)
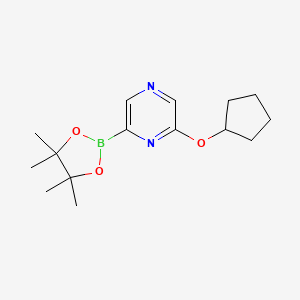
![Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B13976521.png)
